5'-Bromo-4'-chloro-2'-(trifluoromethyl)phenacyl chloride
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Overview
Description
5’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl chloride: is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride structure. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 2-bromo-5-chlorobenzotrifluoride as a starting material, which undergoes further chemical transformations to introduce the phenacyl chloride moiety .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The presence of bromine and chlorine atoms allows for oxidation and reduction reactions under appropriate conditions.
Free Radical Reactions: The compound can undergo free radical bromination, particularly at the benzylic position.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products.
Scientific Research Applications
Chemistry: In chemistry, 5’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl chloride is used as a building block for the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine: The compound’s ability to undergo various chemical transformations makes it useful in the design and synthesis of biologically active molecules. It can be used in the development of pharmaceuticals and agrochemicals, where the trifluoromethyl group often imparts desirable biological properties .
Industry: In the industrial sector, this compound finds applications in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl chloride involves its ability to participate in various chemical reactions. The presence of electron-withdrawing groups such as bromine, chlorine, and trifluoromethyl enhances its reactivity towards nucleophiles and electrophiles. The compound can form reactive intermediates, such as radicals or carbocations, which can further react to form the desired products .
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 5’-Bromo-4’-chloro-2’-(trifluoromethyl)phenacyl chloride is unique due to the presence of both bromine and chlorine atoms on the phenacyl chloride backbone. This combination of substituents imparts distinct reactivity and chemical properties, making it valuable for specific synthetic applications. The trifluoromethyl group further enhances its stability and reactivity, distinguishing it from other halogenated phenacyl chlorides.
Properties
Molecular Formula |
C9H4BrCl2F3O |
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Molecular Weight |
335.93 g/mol |
IUPAC Name |
1-[5-bromo-4-chloro-2-(trifluoromethyl)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H4BrCl2F3O/c10-6-1-4(8(16)3-11)5(2-7(6)12)9(13,14)15/h1-2H,3H2 |
InChI Key |
VAJZILRFICGYPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)C(F)(F)F)C(=O)CCl |
Origin of Product |
United States |
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